Propanedioic acid, (hydroxymethylene)-, diethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, (hydroxymethylene)-, diethyl ester can be synthesized through the reaction of diethyl malonate with formaldehyde in the presence of a base. The reaction typically involves the following steps:
Formation of the Enolate Ion: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form the enolate ion.
Aldol Condensation: The enolate ion reacts with formaldehyde to form the (hydroxymethylene) derivative.
Esterification: The product is then esterified to yield diethyl (hydroxymethylene)malonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (hydroxymethylene)-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethylene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid, (hydroxymethylene)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, (hydroxymethylene)-, diethyl ester involves its reactivity as a nucleophile and electrophile. The hydroxymethylene group can participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Malonic Acid: The parent compound of diethyl (hydroxymethylene)malonate.
Diethyl Malonate: A closely related compound used in similar synthetic applications.
Dimethyl Malonate: Another ester derivative of malonic acid with similar reactivity.
Uniqueness
Propanedioic acid, (hydroxymethylene)-, diethyl ester is unique due to the presence of the hydroxymethylene group, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
20734-18-3 |
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Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
diethyl 2-(hydroxymethylidene)propanedioate |
InChI |
InChI=1S/C8H12O5/c1-3-12-7(10)6(5-9)8(11)13-4-2/h5,9H,3-4H2,1-2H3 |
InChI Key |
LMWRGAKQZPUJBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CO)C(=O)OCC |
Origin of Product |
United States |
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